cab-m7 protein cab-m7 protein
Brand Name: Vulcanchem
CAS No.: 149346-56-5
VCID: VC0235123
InChI:
SMILES:
Molecular Formula: C18H19N
Molecular Weight: 0

cab-m7 protein

CAS No.: 149346-56-5

Cat. No.: VC0235123

Molecular Formula: C18H19N

Molecular Weight: 0

* For research use only. Not for human or veterinary use.

cab-m7 protein - 149346-56-5

Specification

CAS No. 149346-56-5
Molecular Formula C18H19N
Molecular Weight 0

Introduction

Genetic Characteristics of Cab-m7

The cab-m7 gene has been isolated from a maize genomic library and subjected to detailed sequence analysis to understand its structure and regulatory elements. This gene encodes the cab-m7 protein, which has a primary translation product of approximately 28 kDa . The gene is part of the nuclear cab multigene family, which in maize consists of approximately twelve members that encode various chlorophyll a- and b-binding proteins associated with the photosystem II light-harvesting complex .

Sequence analysis of the cab-m7 gene has revealed interesting features, particularly in its upstream regulatory regions. The DNA sequences found in the 5'-flanking regions of the cab-m7 gene bear resemblance to those found in the 5'-flanking regions of some other plant genes, suggesting common regulatory mechanisms for gene expression in response to environmental stimuli, particularly light . These upstream elements likely play crucial roles in controlling the timing and tissue-specificity of cab-m7 expression.

Expression Patterns of Cab-m7

One of the most distinctive characteristics of cab-m7 is its highly specific expression pattern within maize leaf tissues. Research has conclusively demonstrated that cab-m7 is strongly preferentially expressed in mesophyll cells compared to bundle sheath cells . This cell-type specificity is significant in the context of C4 photosynthesis, which involves a division of labor between mesophyll and bundle sheath cells, with different proteins and processes occurring in each cell type.

The cab-m7 protein also exhibits remarkable light-responsive expression patterns. While small amounts of cab-m7 mRNA are present in etiolated (dark-grown) leaves, exposure to light triggers a dramatic increase in expression. After six hours of illumination, the cab-m7 mRNA pool increases approximately 8-fold compared to etiolated conditions . This light-responsiveness indicates the protein's central role in photosynthetic light harvesting and suggests sophisticated regulatory mechanisms that adjust photosynthetic capacity in response to light availability.

Quantitative proteomics analysis of maize seedlings provides further evidence of cab-m7's expression patterns. In a study examining protein expression in etiolated maize seedlings exposed to light for various durations, cab-m7 (identified as CAA37474.1 in the proteomics data) showed significant changes in expression levels after light exposure . The protein was detected at multiple time points (0 hours, 6 hours, and 12 hours of illumination), with notable expression changes between these conditions.

Proteomic Analysis of Cab-m7

Detailed proteomic studies have provided valuable quantitative data on cab-m7 protein expression under various conditions. In a comprehensive label-free quantitative proteomics analysis of etiolated maize seedlings exposed to light, the cab-m7 protein (designated as CAA37474.1 in the study) was identified and quantified alongside other photosynthesis-related proteins . The following table presents key data regarding cab-m7 protein expression:

Table 1: Proteomic Data for Cab-m7 Protein Expression in Maize Seedlings Following Light Exposure

Accession No.Protein NameCoverage (%)ScoreProtein Expression Ratio
CAA37474.1LHCP (Cab-m7)53.96 (0h), 38.49 (6h), 47.17 (12h)475.786h/0h: Not provided, 12h/0h: Not provided, C/0h: 4.39 ± 0.46, C/12h: 1.55 ± 0.32

This proteomics data reveals several important aspects of cab-m7 expression. The protein showed substantial coverage in the mass spectrometry analysis, ranging from 38.49% to 53.96% depending on the time point, indicating reliable detection . The protein score of 475.78 suggests high confidence in the identification. Most notably, the expression ratio data indicates significant upregulation of cab-m7 protein in continuous light conditions (C) compared to the etiolated state (0h), with a ratio of 4.39 ± 0.46, demonstrating the strong light-responsive nature of this protein .

This quantitative data supports the earlier findings at the mRNA level and provides direct evidence of cab-m7 protein accumulation in response to light exposure. The protein's expression pattern follows that of other light-harvesting complex proteins, confirming its functional categorization and role in photosynthetic light capture.

Functional Role in Photosynthesis

As a member of the chlorophyll a/b-binding protein family, cab-m7 serves crucial functions in the light reactions of photosynthesis. These proteins form the light-harvesting complex II (LHCII) of photosystem II, which is responsible for capturing light energy and transferring it to reaction centers where the primary photochemical reactions occur. The cab-m7 protein belongs specifically to the photosystem II components, as indicated by its categorization in proteomic analyses .

In the comprehensive proteomic study of etiolated maize seedlings, cab-m7 was classified under "Photosynthesis" and more specifically under "Light reaction" and "Photosystem II" categories, confirming its functional role . The protein was detected alongside other LHCII proteins, including other LHCPs, CP24, CP26, and CP29, which together form the antenna complex of photosystem II.

The light-harvesting function of cab-m7 protein involves binding chlorophyll a and b molecules, as well as carotenoids, which absorb light energy across different wavelengths of the visible spectrum. This captured energy is then channeled through a series of energy transfer steps to the reaction center of photosystem II, where water molecules are split, electrons are excited, and the first steps of the photosynthetic electron transport chain are initiated.

The mesophyll-specific expression of cab-m7 aligns with the compartmentalization of photosynthetic functions in C4 plants like maize. In the C4 pathway, mesophyll cells and bundle sheath cells perform different aspects of photosynthesis, with primary carbon fixation occurring in mesophyll cells and the Calvin cycle predominantly taking place in bundle sheath cells. The enrichment of cab-m7 in mesophyll cells suggests its specialized role in the light reactions occurring specifically in these cells.

Comparison with Other Photosystem II Proteins

Proteomics research has identified several light-harvesting complex proteins alongside cab-m7 in maize, allowing for comparative analysis of their expression patterns and responses to light. In the quantitative proteomics study of etiolated maize seedlings, multiple photosystem II proteins were detected and quantified . The following table summarizes data for selected photosystem II proteins, including cab-m7, enabling direct comparison:

Table 2: Comparison of Selected Photosystem II Proteins in Maize Seedlings

Accession No.Protein NameProtein Expression Ratio (C/0h)Light Response Pattern
CAA37474.1LHCP (Cab-m7)4.39 ± 0.46Strong upregulation in light
P12329.1LHCP (Lhcb1)6.55 ± 0.33Strong upregulation in light
CAM55603.1CP241.45 ± 0.26Moderate upregulation in light
AAA64415.1CP261.49 ± 0.28Moderate upregulation in light
CAM55524.1CP29 (Lhcb6)2.10 ± 0.42Substantial upregulation in light
NP_001105228.1PsbS1.82 ± 0.40Moderate upregulation in light

This comparative analysis reveals interesting patterns among photosystem II proteins. While all show upregulation in response to light, the magnitude varies considerably . Cab-m7 shows one of the highest upregulation ratios (4.39 ± 0.46), second only to LHCP (Lhcb1) with 6.55 ± 0.33. This suggests that cab-m7 is among the most strongly light-responsive proteins in the photosystem II complex, underscoring its importance in light harvesting.

The other components of photosystem II, including CP24, CP26, and CP29, show more moderate light responses, with expression ratios between 1.45 and 2.10 . This differential regulation may reflect specific roles for each protein within the photosystem II complex, with cab-m7 potentially playing a particularly crucial role in adaptation to changing light conditions.

Regulatory Mechanisms

The regulation of cab-m7 expression involves complex mechanisms that respond to environmental stimuli, particularly light. At the transcriptional level, the cab-m7 gene contains regulatory elements in its 5'-flanking region that resemble those found in other plant genes, suggesting common regulatory pathways . These elements likely include light-responsive promoter motifs that interact with transcription factors activated by light signaling pathways.

The dramatic 8-fold increase in cab-m7 mRNA levels after six hours of illumination points to a rapid transcriptional response to light . This regulation is part of a broader photomorphogenic response that transforms etiolated seedlings into photosynthetically competent plants when they emerge from the soil and are exposed to light. The signaling cascade likely involves photoreceptors such as phytochromes and cryptochromes that sense different wavelengths of light and trigger downstream transcriptional changes.

In addition to light regulation, the tissue-specific expression of cab-m7 in mesophyll cells suggests additional regulatory mechanisms that direct expression to specific cell types within the leaf . This cell-type specificity is crucial for the proper functioning of C4 photosynthesis, which relies on the spatial separation of different photosynthetic processes between mesophyll and bundle sheath cells.

The proteomics data showing differential expression of cab-m7 and other photosystem II proteins at different time points after light exposure indicates that these proteins may be regulated with different kinetics, potentially reflecting their specific roles in photosystem assembly and function . The coordinated expression of these proteins ensures the proper assembly and functioning of the photosynthetic apparatus in response to environmental conditions.

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